![molecular formula C9H9Cl2NO B2430744 N-[(2,6-dichlorophenyl)methyl]acetamide CAS No. 661478-10-0](/img/structure/B2430744.png)
N-[(2,6-dichlorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2,6-dichlorophenyl)methyl]acetamide” is a chemical compound with the CAS Number: 661478-10-0 and a molecular weight of 218.08 . It is stored at room temperature and has a purity of 95%. It is available in powder form .
Synthesis Analysis
The synthesis of “this compound” involves the hydrolysis of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using a direct method and refined by a full-matrix least-squares method in the anisotropic approximation for non-hydrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The conjugation between nitrogen lone pair electrons and the carbonyl π bond results in discrete physical and chemical properties, which govern the bioactivity of the molecule .Applications De Recherche Scientifique
Pharmacological and Toxicological Characterization
N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) has been characterized pharmacologically and toxicologically. It has been shown to possess anesthetic activity similar to lidocaine, with potential applications in treating neuropathic pain. Toxicity predictions and evaluations were performed using software and in vivo studies, including brine shrimp larvae and mice experiments (Déciga-Campos et al., 2016).
Comparative Metabolism in Herbicides
The compound has been studied in the context of its metabolism in human and rat liver microsomes. This research is significant for understanding the metabolic pathways of related chloroacetamide herbicides, which have implications in carcinogenicity and liver metabolism (Coleman et al., 2000).
Conformational and Molecular Studies
Several studies have focused on the molecular and conformational analysis of N-(2,6-dichlorophenyl)methyl acetamides. These analyses include spectroscopic studies, quantum mechanical studies, and conformational behavior in various environments. Such studies are crucial for understanding the compound's chemical properties and potential applications in various fields (Gowda et al., 2007).
Therapeutic Effects in Viral Infections
Anilidoquinoline derivatives related to N-[(2,6-dichlorophenyl)methyl]acetamide have shown therapeutic efficacy in treating viral infections like Japanese encephalitis. These compounds exhibited significant antiviral and antiapoptotic effects, thereby highlighting their potential in antiviral therapies (Ghosh et al., 2008).
Photovoltaic Efficiency and Bioactivity
The compound's analogs have been explored for their potential in dye-sensitized solar cells (DSSCs) and bioactivity. Studies on benzothiazolinone acetamide analogs revealed good light harvesting efficiency and photovoltaic efficiency, along with insights into ligand-protein interactions and bioactivity (Mary et al., 2020).
Opioid Agonist Properties
Research has been conducted on this compound analogs as potential opioid kappa agonists. These studies are significant for developing novel pain management drugs with fewer side effects (Barlow et al., 1991).
Antibacterial, Antifungal, and Anticancer Applications
Some derivatives of N-((Diphenylamino)methyl)acetamide, which is structurally related, have shown promising antibacterial, antifungal, and anticancer activities. Such studies open up potential therapeutic applications in combating various diseases (Muruganandam et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIORNLJCVXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
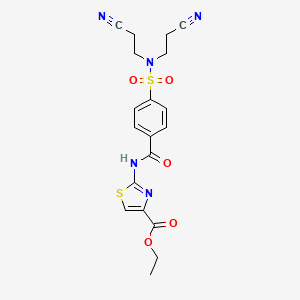
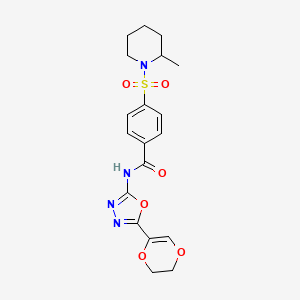

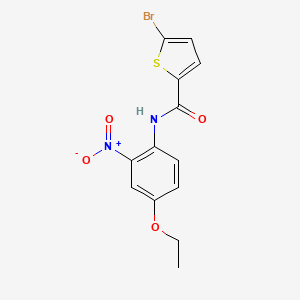
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)
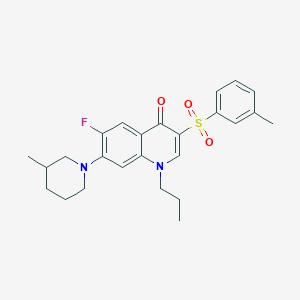
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)
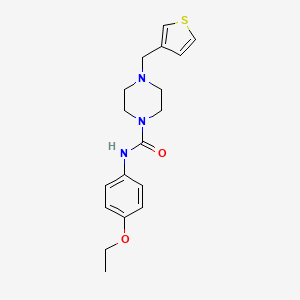
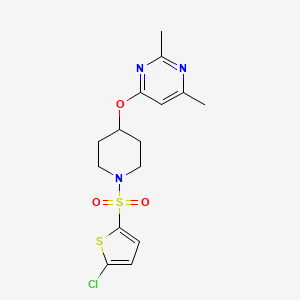

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)
